molecular formula C22H20D3ClF3N B1165134 (R)-Cinacalcet-D3 Hydrochloride

(R)-Cinacalcet-D3 Hydrochloride

Cat. No.: B1165134
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Deuterium (B1214612) Chemistry in Organic Synthesis

The synthesis of deuterated organic compounds involves introducing deuterium atoms into specific positions within a molecule. This can be achieved through various methods, including:

Hydrogen-Isotope Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst. musechem.com

Deuterated Reagents: Utilizing reagents where hydrogen atoms have been replaced by deuterium, such as deuterated solvents or reducing agents, is a common strategy. simsonpharma.com

Metal-Catalyzed Hydrogenation: Unsaturated bonds in a molecule can be saturated using deuterium gas (D₂) in the presence of a metal catalyst. researchgate.netsimsonpharma.com

Synthesis from Deuterated Precursors: Building the target molecule from starting materials that are already deuterated. simsonpharma.com

The choice of method depends on the desired location of the deuterium label and the complexity of the target molecule.

Contextualizing (R)-Cinacalcet-D3 Hydrochloride as a Research Entity

This compound is the deuterated analog of Cinacalcet Hydrochloride. Cinacalcet itself is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR). caymanchem.comnih.gov It is used in the management of secondary hyperparathyroidism in patients with chronic kidney disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma. nih.govbeilstein-journals.org

The "(R)" designation refers to the specific stereochemistry of the molecule, which is the more potent enantiomer. google.com The "-D3" indicates that three hydrogen atoms in the methyl group of the molecule have been replaced with deuterium atoms. caymanchem.com The "Hydrochloride" signifies that it is the hydrochloride salt form of the compound.

As a research entity, this compound is primarily intended for use as an internal standard in the quantification of Cinacalcet in biological samples using mass spectrometry-based methods. caymanchem.com Its properties make it an invaluable tool for pharmacokinetic studies and other analytical applications where precise measurement of Cinacalcet is crucial.

Chemical and Research Data of this compound

PropertyValue
Formal Name (αR)-α-(methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine, monohydrochloride
CAS Number 2749807-20-1
Molecular Formula C₂₂H₁₉D₃F₃N • HCl
Molecular Weight 396.9
Purity ≥99% deuterated forms (d₁-d₃)
Synonyms AMG 073-d3

Data sourced from Cayman Chemical caymanchem.com

Analytical Methods for the Unlabeled Compound, Cinacalcet

A variety of analytical methods have been developed for the determination of Cinacalcet in bulk and pharmaceutical formulations. These include:

High-Performance Liquid Chromatography (HPLC): Several RP-HPLC methods have been established and validated for the estimation of Cinacalcet. biointerfaceresearch.comresearchgate.net These methods are known for their simplicity, accuracy, and precision. biointerfaceresearch.com

Spectrophotometry: UV-spectrophotometric methods have been developed for the quantification of Cinacalcet. scispace.comwjpr.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have also been utilized for the analysis of Cinacalcet. wjpr.net

Other Methods: Other reported techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and electrophoretic methods. researchgate.net

Synthesis of the Unlabeled Compound, Cinacalcet

Several synthetic routes for Cinacalcet Hydrochloride have been reported. A common approach involves the condensation of (R)-1-(1-naphthyl)ethylamine with 3-[3-(trifluoromethyl)phenyl]propionaldehyde. google.com Another described method is the reaction of 3-(trifluoromethylphenyl)propionic acid with (R)-(+)-1-(1-naphthyl)ethylamine to form an amide, which is then reduced to the corresponding amine. google.com More novel approaches have utilized (R)-tert-butanesulfinamide to achieve a stereoselective synthesis. beilstein-journals.org

Properties

Molecular Formula

C22H20D3ClF3N

Appearance

Purity:98.1% CP by HPLC; 100% OP by chiral HPLC; 99% atom DWhite solid

Origin of Product

United States

Synthetic Strategies and Methodologies for R Cinacalcet D3 Hydrochloride

Deuteration Techniques and Reagents

Catalytic Hydrogenation/Deuteration Methodologies

While catalytic hydrogenation is a common step in the synthesis of the non-deuterated Cinacalcet to reduce precursor molecules, direct catalytic deuteration of a suitable precursor to introduce the methyl-d3 group is less commonly reported for this specific molecule. General methods for catalytic deuteration often involve the use of deuterium (B1214612) gas (D2) with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel. For instance, a precursor containing a double bond or a reducible functional group at the position of the desired deuteration could theoretically be subjected to catalytic deuteration. However, achieving high isotopic enrichment at a specific methyl group without affecting other parts of the molecule, such as the naphthalene (B1677914) ring, can be challenging and may lead to a mixture of isotopologues. One example in the synthesis of a Cinacalcet impurity, Tetrahydro Cinacalcet hydrochloride, involves the hydrogenation of the naphthalene ring of the Cinacalcet base using Raney-Ni as a catalyst. chemicalbook.com This highlights the potential for non-selective hydrogenation under certain conditions.

Deuterium Exchange Reactions in Synthesis

Hydrogen-deuterium exchange (H/D exchange) reactions offer another avenue for introducing deuterium. These reactions typically involve the exchange of protons for deuterons from a deuterium source like heavy water (D2O) or deuterated solvents, often catalyzed by acids, bases, or transition metals. For amines, H/D exchange can occur at the α-carbon to the nitrogen atom. However, controlling the position and extent of deuteration in a complex molecule like Cinacalcet can be difficult, and this method is not the preferred route for introducing a specific methyl-d3 group due to the lack of a readily exchangeable proton on the methyl group itself in a typical precursor. More advanced catalytic systems are being developed for regioselective deuteration of C-H bonds, but their specific application to Cinacalcet-D3 synthesis is not widely documented. nih.govnih.gov

Specific Deuterated Building Blocks for Methyl-d3 Integration

The most direct and widely employed strategy for the synthesis of (R)-Cinacalcet-D3 Hydrochloride involves the use of a specific deuterated building block. This approach ensures the precise and efficient incorporation of the methyl-d3 group with high isotopic purity. The key deuterated intermediate for this synthesis is (R)-α-(methyl-d3)-1-naphthalenemethanamine or a related precursor.

A common synthetic route to (R)-Cinacalcet involves the reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal with (R)-1-(1-naphthyl)ethylamine. niscpr.res.inresearchgate.net To synthesize the deuterated analog, this key amine intermediate is replaced with its deuterated counterpart, (R)-α-(methyl-d3)-1-naphthalenemethanamine. The synthesis of this deuterated building block can be achieved through various methods, often starting from a precursor that allows for the introduction of the methyl-d3 group. For example, a ketone precursor can be reacted with a deuterated methylating agent, followed by stereoselective reduction and conversion to the amine.

Optimization of Synthetic Pathways

The efficiency and success of the synthesis of this compound are contingent upon the optimization of the synthetic pathway to maximize yield, minimize impurities, and ensure high isotopic enrichment.

Yield Enhancement and Side Product Minimization

The following table summarizes typical reaction conditions for the reductive amination step in the synthesis of Cinacalcet, which can be adapted for the deuterated version:

ParameterConditionReference
Aldehyde 3-[3-(trifluoromethyl)phenyl]propanal niscpr.res.in
Amine (R)-1-(1-naphthyl)ethylamine niscpr.res.in
Reducing Agent Sodium borohydride google.com
Solvent Methanol, Ethanol nih.gov
Temperature Room Temperature google.com

Isotopic Purity and Enrichment Considerations

A critical aspect of synthesizing this compound is ensuring high isotopic purity and enrichment. The use of a deuterated building block with high isotopic purity is the primary factor in achieving a final product with the desired level of deuteration. The isotopic enrichment of the final compound is typically determined by mass spectrometry, which can distinguish between the deuterated and non-deuterated species. Careful handling of reagents and intermediates is necessary to prevent any isotopic dilution from atmospheric moisture or protic solvents. High-resolution mass spectrometry is a key analytical tool for the accurate determination of isotopic purity. researchgate.net

Post-Synthesis Derivatization to Hydrochloride Salt

The final step in the preparation of this compound is the conversion of the free base, (R)-α-(methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine, into its hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid. The choice of solvent for this salt formation is important to ensure good yield and high purity of the final crystalline product. Solvents such as diisopropyl ether, ethyl acetate, or a mixture of acetonitrile (B52724) and water have been reported for the crystallization of Cinacalcet hydrochloride. chemicalbook.comgoogle.comgoogle.com The resulting solid is then typically collected by filtration, washed with a suitable solvent, and dried under vacuum.

The following table outlines a general procedure for the hydrochloride salt formation:

StepProcedureReference
1. Dissolution Dissolve the (R)-Cinacalcet-D3 free base in a suitable solvent (e.g., diisopropyl ether). google.com
2. Acidification Add a solution of hydrochloric acid (e.g., 1M in diethyl ether) dropwise. google.com
3. Precipitation Stir the mixture to allow for the precipitation of the hydrochloride salt. google.com
4. Isolation Collect the precipitate by filtration. google.com
5. Washing Wash the solid with a suitable solvent (e.g., diisopropyl ether). google.com
6. Drying Dry the final product under vacuum. chemicalbook.com

Salt Formation and Characterization

The terminal step in the synthesis of this compound involves the conversion of the free base, (R)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-naphthalenemethanamine, into its corresponding hydrochloride salt. This acid-base reaction is a standard procedure in pharmaceutical chemistry to enhance the stability, solubility, and handling properties of the active pharmaceutical ingredient.

The salt formation is typically achieved by dissolving the deuterated free base in a suitable organic solvent. Subsequently, a solution of hydrogen chloride (HCl) in an appropriate solvent is added, leading to the precipitation of the hydrochloride salt. The selection of solvents is critical to ensure high yield and purity of the final product. Common solvents for the free base include ethyl acetate, dichloromethane, or various alcohols, while the hydrochloric acid is often introduced as a solution in an ether like diethyl ether or in an alcohol like isopropanol. google.com

The characterization of this compound is performed using a variety of analytical techniques to confirm its identity, purity, and structure. High-Performance Liquid Chromatography (HPLC) is a primary method used to assess the purity of the compound. biointerfaceresearch.com Spectroscopic methods are fundamental for structural elucidation. Mass spectrometry confirms the molecular weight and isotopic labeling. For (R)-Cinacalcet-D3, the mass spectrum shows a parent ion corresponding to the deuterated free base, which is three mass units higher than the non-deuterated analogue. researchgate.net Specifically, in multiple reaction monitoring (MRM) mass spectrometry, the ion transition for the deuterated compound is observed at m/z 361.2 → 158.1, compared to m/z 358.2 → 155.1 for the non-deuterated cinacalcet. researchgate.net

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterDataReference
AppearanceWhite to Off-White Solid (Inferred from non-deuterated form) pharmainfo.in
Molecular FormulaC₂₂H₁₉D₃F₃N · HCl caymanchem.com
Molecular Weight396.9 g/mol caymanchem.com
Melting Point175-177 °C (For non-deuterated form) pharmainfo.in
SolubilitySoluble in Methanol, Ethanol; Slightly soluble in water (For non-deuterated form) pharmainfo.in
Mass Spectrometry (MRM)Ion Transition: m/z 361.2 → 158.1 researchgate.net
Purity (Typical)≥99% deuterated forms (d₁-d₃) caymanchem.com

Table of Compounds

Compound Name
This compound
(R)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-naphthalenemethanamine
Cinacalcet Hydrochloride
Hydrogen Chloride
Ethyl Acetate
Dichloromethane
Diethyl Ether
Isopropanol
n-Pentane

Advanced Analytical Characterization of R Cinacalcet D3 Hydrochloride

Spectroscopic Confirmation of Deuteration and Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. studymind.co.uk For isotopically labeled compounds, a combination of proton (¹H), carbon-13 (¹³C), and deuterium (B1214612) (²H) NMR experiments provides a comprehensive analysis of the molecule's integrity and the specifics of the deuteration. rsc.orgrsc.org

Proton NMR (¹H NMR) is highly effective for verifying the success of a deuteration reaction. magritek.com In the case of (R)-Cinacalcet-D3 Hydrochloride, the three hydrogen atoms of the methyl group are replaced with deuterium. caymanchem.com Consequently, the ¹H NMR spectrum of the deuterated compound should show a disappearance or significant reduction of the signal corresponding to these methyl protons when compared to the spectrum of non-deuterated Cinacalcet. huji.ac.il The integration of any remaining small signal in this region can be used to quantify the amount of non-deuterated or partially deuterated species, thus assessing the isotopic purity.

AssignmentExpected Chemical Shift (δ) ppm (Non-Deuterated Cinacalcet)Expected Chemical Shift (δ) ppm ((R)-Cinacalcet-D3)Comment
-CH₃~1.6-1.8Absent or significantly reducedDisappearance of this signal confirms successful deuteration at the methyl group.
Aromatic & Alkyl ProtonsVarious shiftsLargely unchangedThe rest of the proton signals remain, confirming the integrity of the carbon skeleton.
Carbon TypeExpected Chemical Shift (δ) ppmComment
-CD₃~20-25Signal may appear as a multiplet due to C-D coupling; chemical shift is similar to the non-deuterated analog.
Naphthalene (B1677914) Carbons~120-135Confirms the presence and integrity of the main aromatic and aliphatic parts of the molecule.
Phenyl & Propyl Carbons~30-140

Deuterium NMR (²H or D-NMR) spectroscopy directly detects the deuterium nuclei, offering definitive proof of deuteration. wikipedia.org It is a primary method for confirming the location of the deuterium labels and assessing isotopic enrichment. A single, strong resonance in the ²H NMR spectrum of this compound, corresponding to the -CD₃ group, confirms that the deuterium atoms are located at the intended position. magritek.comhuji.ac.il While natural abundance of ²H is very low (0.016%), an enriched sample like (R)-Cinacalcet-D3 provides a strong signal. wikipedia.org

AssignmentExpected Chemical Shift (δ) ppmComment
-CD₃~1.6-1.8A strong signal confirms the presence and location of the deuterium atoms. The chemical shift range is similar to that of ¹H NMR. wikipedia.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical tool for determining the molecular weight and elemental formula of a compound. For deuterated substances, it is particularly vital for confirming the number of incorporated deuterium atoms and quantifying isotopic purity.

Furthermore, HRMS can resolve and quantify the relative abundances of different isotopic species (isotopologues). rsc.orgnih.gov By analyzing the isotopic pattern, the percentage of the desired d₃ species can be determined, along with the percentages of any d₀ (non-deuterated), d₁, or d₂ impurities. This provides a precise measure of the isotopic enrichment. rsc.org

SpeciesDescriptionTheoretical Exact Mass [M+H]⁺ (Da)Observed Mass (Da)Isotopic Purity (%)
d₀ (C₂₂H₂₃F₃N)Non-deuterated358.1804-<0.5%
d₁ (C₂₂H₂₂DF₃N)Partially deuterated (1 D)359.1867-<1.0%
d₂ (C₂₂H₂₁D₂F₃N)Partially deuterated (2 D)360.1930-<1.5%
d₃ (C₂₂H₂₀D₃F₃N)Fully deuterated361.1993~361.1995>97%
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique utilized to elucidate the structural integrity of this compound by analyzing its fragmentation pattern. In a typical analysis, the molecule is first ionized, often using electrospray ionization (ESI), to produce a protonated molecular ion [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions.

The resulting mass spectrum provides a fingerprint of the molecule. For this compound, the key observation is the mass shift of the molecular ion and any fragments containing the deuterium-labeled methyl group. The three deuterium atoms increase the mass of the methyl group from 15 Da to 18 Da, leading to a 3 Da increase in the mass of the parent molecule and any fragment retaining this moiety. The fragmentation pathways are expected to be analogous to those of the non-deuterated compound, with the mass shift confirming the location of the isotopic label.

Table 1: Representative MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Putative Fragment Structure
361.2254.1N-(1-(R)-naphthalen-1-ylethyl)aniline
361.2155.1(R)-1-(naphthalen-1-yl)ethan-1-amine
361.2127.1Naphthalene

Note: The m/z values are theoretical and may vary slightly based on experimental conditions.

Isotope Ratio Mass Spectrometry for Precise Isotopic Purity Determination

Isotope Ratio Mass Spectrometry (IRMS) is employed for the high-precision measurement of isotopic abundance. This technique is crucial for determining the exact isotopic purity of this compound, which is a critical parameter for its use in quantitative bioanalytical studies. IRMS instruments offer higher precision than conventional mass spectrometers for measuring isotope ratios.

The analysis involves the combustion of the sample to convert it into simple gases (e.g., CO₂, H₂O, N₂). The isotopic ratios of these gases are then measured. For this compound, the ratio of deuterium to hydrogen (D/H) is of primary interest. The measured D/H ratio is compared to that of a reference standard to determine the isotopic enrichment of the compound.

Table 2: Expected Isotopic Purity Data for this compound

ParameterSpecification
Deuterium Incorporation≥ 98%
Isotopic Enrichment≥ 99 atom % D

Infrared (IR) Spectroscopy for Vibrational Changes Due to Deuteration

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The substitution of hydrogen with deuterium, a heavier isotope, results in a predictable shift in the vibrational frequencies of the bonds involving the deuterium atoms.

In this compound, the C-D bonds of the deuterated methyl group will exhibit stretching and bending vibrations at lower frequencies compared to the C-H bonds in the non-deuterated compound. Specifically, the C-D stretching vibrations are expected to appear in the range of 2100-2250 cm⁻¹, a region that is typically free from other interfering absorptions. This characteristic shift provides clear evidence of successful deuteration.

Table 3: Key IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)
C-D Stretch~2200
C-H Stretch (Aromatic)~3050
C-H Stretch (Aliphatic)~2960
N-H Stretch~3200
C=C Stretch (Aromatic)~1600, 1450

Chromatographic Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of pharmaceutical compounds. A reversed-phase HPLC method is typically employed for this compound, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

The purity is determined by measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram. The method is validated for specificity, linearity, accuracy, and precision to ensure reliable results.

Table 4: Typical HPLC Method Parameters for Chemical Purity

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (gradient)
Flow Rate1.0 mL/min
DetectionUV at 272 nm
Chemical Purity Specification≥ 98%

Chiral HPLC for Enantiomeric Purity and Stereochemical Integrity

The stereochemical integrity of this compound is a critical quality attribute. Chiral HPLC is used to separate the (R)-enantiomer from its inactive (S)-enantiomer. This separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The enantiomeric purity, or enantiomeric excess (ee), is calculated from the peak areas of the (R)- and (S)-enantiomers in the chromatogram. A high enantiomeric excess is required to ensure the desired pharmacological activity.

Table 5: Representative Chiral HPLC Method for Enantiomeric Purity

ParameterCondition
ColumnChiral Stationary Phase (e.g., cellulose-based)
Mobile PhaseHexane:Ethanol with a modifier (e.g., diethylamine)
Flow Rate0.8 mL/min
DetectionUV at 272 nm
Enantiomeric Purity Specification≥ 99% ee

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is the preferred method for the analysis of volatile impurities, such as residual solvents from the manufacturing process. A headspace GC method coupled with a flame ionization detector (FID) is commonly used. The sample is heated to release volatile components into the headspace, which is then injected into the GC system.

The method is designed to separate and quantify common organic solvents that may be present. The levels of these solvents must be controlled and kept below the limits specified by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Table 6: GC Analysis for Common Residual Solvents

SolventICH Limit (ppm)
Methanol3000
Ethanol5000
Acetone5000
Dichloromethane600
Hexane290

Spectropolarimetry for Chiral Purity Assessment

Spectropolarimetry is a critical analytical technique for determining the chiral purity of enantiomeric substances. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. For this compound, this method is essential to confirm the correct stereoisomeric form and to quantify the presence of its enantiomeric impurity, (S)-Cinacalcet-D3 Hydrochloride.

The specific rotation is a fundamental property of a chiral compound and is dependent on the substance, concentration, solvent, temperature, and the wavelength of the light used. While specific optical rotation values for this compound are not extensively published in peer-reviewed literature, data for the non-deuterated parent compound, (R)-Cinacalcet Hydrochloride, provides a reliable reference point. The substitution of hydrogen with deuterium at a non-chiral center is not expected to significantly alter the optical rotation.

Published data for (R)-Cinacalcet Hydrochloride indicates a specific rotation in the range of -24° to -32° (c = 0.5 in methanol). It is anticipated that the specific rotation of this compound would fall within a very similar range. The chiral purity is typically assessed by comparing the measured specific rotation of a sample to that of a highly pure reference standard.

Table 1: Representative Spectropolarimetry Data for Cinacalcet Enantiomers

CompoundExpected Specific Rotation [α]DConcentration (c)Solvent
(R)-Cinacalcet Hydrochloride-24° to -32°0.5 g/100 mLMethanol
(S)-Cinacalcet Hydrochloride+24° to +32°0.5 g/100 mLMethanol

Note: The data for (R)-Cinacalcet Hydrochloride is based on available information for the non-deuterated compound. The value for the (S)-enantiomer is the expected mirror image.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another powerful technique for the determination of enantiomeric purity and can provide excellent separation of the (R)- and (S)-enantiomers of Cinacalcet. nih.gov

Stability Studies for Long-Term Storage and Application

Stability testing is a crucial component of the analytical characterization of any pharmaceutical compound, providing evidence on how the quality of the substance varies with time under the influence of environmental factors.

Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of a molecule. While specific forced degradation studies on this compound are not widely available, extensive research on Cinacalcet Hydrochloride provides a strong indication of its stability profile. biointerfaceresearch.combhu.ac.in These studies typically involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines. biointerfaceresearch.com

Studies on Cinacalcet Hydrochloride have shown that it is relatively stable under most stress conditions, with significant degradation observed primarily under oxidative stress. biointerfaceresearch.comnih.gov For instance, treatment with hydrogen peroxide leads to the formation of degradation products. biointerfaceresearch.comnih.gov The stability in acidic and basic media, as well as under thermal and photolytic stress, is generally found to be good, with minimal degradation observed. biointerfaceresearch.combhu.ac.in It is reasonable to infer that this compound would exhibit a similar stability profile.

Table 2: Summary of Forced Degradation Studies on Cinacalcet Hydrochloride

Stress ConditionConditionsObservation
Acid Hydrolysis0.1 M HCl, Reflux for 2 hoursMinor degradation
Base Hydrolysis0.1 M NaOH, Reflux for 2 hoursMinor degradation
Oxidative Degradation3% H2O2, Room temperatureSignificant degradation observed
Thermal Degradation60°C for 24 hoursStable
Photolytic DegradationUV light exposureStable

Note: This table summarizes findings from studies on the non-deuterated Cinacalcet Hydrochloride and serves as an indication of the expected stability of this compound.

A critical consideration for deuterated compounds is their isotopic stability, which refers to the potential for the deuterium atoms to exchange with hydrogen atoms from the surrounding environment (e.g., from solvents or atmospheric moisture). This compound is specifically deuterated on the methyl group (CD3), a non-labile position. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. nih.govnih.gov This increased bond strength generally imparts greater metabolic stability and reduces the likelihood of isotopic exchange under normal storage and physiological conditions.

The widespread use of this compound as an internal standard in pharmacokinetic studies using mass spectrometry is a strong testament to its isotopic stability. caymanchem.com For a compound to serve as a reliable internal standard, it must not undergo isotopic exchange during sample preparation, storage, and analysis. Manufacturers of this compound typically provide a high degree of isotopic enrichment (e.g., ≥99% atom D).

While specific studies on the H-D exchange potential of this compound under various stress conditions are not extensively documented, the inherent stability of the C-D bond at the deuterated position suggests a low potential for exchange. However, it is a good practice to store the compound in a well-sealed container under desiccated conditions to minimize any potential long-term exchange with atmospheric moisture.

Applications of R Cinacalcet D3 Hydrochloride in Pre Clinical Research Methodologies

Development of Quantitative Analytical Methodologies in Biological Matrices (Non-Human)

The development of robust and reliable bioanalytical methods is fundamental to preclinical drug development. (R)-Cinacalcet-D3 Hydrochloride plays a pivotal role in establishing such methods for the accurate measurement of Cinacalcet in various non-human biological matrices, such as plasma and serum. These methods are essential for evaluating the drug's absorption, distribution, metabolism, and excretion (ADME) profile in animal models.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantification. This compound, with its deuterium (B1214612) atoms, is chemically identical to Cinacalcet but has a different mass. This property allows it to be distinguished from the unlabeled drug by the mass spectrometer.

The use of this compound as an internal standard effectively compensates for variations that can occur during sample preparation, chromatography, and ionization. cerilliant.com Because the SIL-IS and the analyte behave almost identically throughout the analytical process, any loss of analyte during extraction or suppression of ionization in the mass spectrometer will be mirrored by the internal standard. This co-elution and similar ionization behavior lead to a more accurate and precise determination of the analyte's concentration. amazonaws.comresearchgate.net

Several LC-MS/MS methods have been developed and validated for the determination of Cinacalcet in plasma, utilizing this compound as the internal standard. researchgate.netnih.govnih.govdocumentsdelivered.com These methods typically involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and detection by mass spectrometry. researchgate.netnih.gov The specific transitions monitored in multiple reaction monitoring (MRM) mode for Cinacalcet and its deuterated internal standard provide high selectivity and sensitivity for their quantification. nih.gov

The validation of bioanalytical methods is crucial to ensure the reliability of the data generated in preclinical studies. Regulatory guidelines, such as those from the FDA and ICH, outline the key parameters that must be assessed. The use of this compound as an internal standard is instrumental in achieving the required performance for these validation parameters.

Key validation parameters for preclinical bioanalytical assays using this compound are summarized in the table below. These parameters demonstrate the method's accuracy, precision, linearity, sensitivity, and selectivity.

Validation ParameterTypical Acceptance CriteriaPerformance with (R)-Cinacalcet-D3 HCl as IS
LinearityCorrelation coefficient (r²) ≥ 0.99Excellent linearity is consistently achieved over a wide concentration range. amazonaws.comresearchgate.netnih.gov
AccuracyWithin ±15% of the nominal concentration (±20% at LLOQ)High accuracy is reported, with deviations well within the accepted limits. researchgate.netnih.gov
PrecisionCoefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)Both intra- and inter-assay precision are demonstrated to be low, indicating high reproducibility. researchgate.netnih.gov
Sensitivity (LLOQ)Lowest concentration on the standard curve with acceptable accuracy and precisionMethods utilizing (R)-Cinacalcet-D3 HCl achieve low limits of quantification, enabling the measurement of low drug concentrations. nih.gov
SelectivityNo significant interference at the retention times of the analyte and ISThe method is shown to be highly selective, with no interfering peaks from endogenous matrix components. amazonaws.com
Matrix EffectConsistent response in the presence of different biological matrix lotsThe use of a stable isotope-labeled internal standard effectively minimizes the impact of matrix effects on quantification. amazonaws.comnih.gov

Investigations of Metabolic Pathways in In Vitro Systems

Understanding the metabolic fate of a drug candidate is a critical aspect of preclinical research. In vitro systems, such as liver microsomes and hepatocytes, are widely used to investigate metabolic pathways and identify the enzymes responsible for drug metabolism. researchgate.netspringernature.com this compound can be a valuable tool in these studies.

Liver microsomes and hepatocytes are the two most common in vitro models for studying drug metabolism. researchgate.netnih.gov Microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. dls.com Hepatocytes, being the primary cells of the liver, provide a more complete metabolic system, including both Phase I and Phase II enzymes and their necessary cofactors. altex.org

In these in vitro systems, this compound can be used alongside unlabeled Cinacalcet. By comparing the metabolic profiles of the two compounds, researchers can gain insights into the metabolic pathways. The deuterium labeling can help in identifying metabolites by creating a characteristic isotopic pattern in the mass spectra.

Cinacalcet is known to be extensively metabolized in the liver by multiple CYP enzymes, primarily CYP3A4, CYP2D6, and CYP1A2. nih.govnih.gov The main metabolic pathways include N-dealkylation and oxidation of the naphthalene (B1677914) ring. fda.gov

The use of deuterated analogs like this compound can aid in the elucidation of these metabolic transformations. By incubating the labeled and unlabeled compound with specific recombinant CYP enzymes, it is possible to confirm the role of each enzyme in the formation of different metabolites. The mass shift due to the deuterium atoms helps in tracking the metabolic fate of specific parts of the molecule.

The presence of deuterium atoms in this compound can sometimes lead to a kinetic isotope effect (KIE). A KIE occurs when the rate of a chemical reaction is altered by the substitution of an atom in the molecule with one of its isotopes. In drug metabolism, a KIE is typically observed when a carbon-hydrogen bond is cleaved in the rate-determining step of an enzymatic reaction. The carbon-deuterium bond is stronger and requires more energy to break, which can lead to a slower rate of metabolism for the deuterated compound.

While not extensively reported for this compound, the potential for a KIE should be considered when using it in metabolic studies. If a significant KIE is observed, it can provide valuable information about the mechanism of the metabolic reaction and the specific site of metabolism. Conversely, if no significant KIE is observed, it suggests that the cleavage of the C-D bond is not the rate-limiting step in the metabolic pathway being investigated.

Pre-clinical Pharmacokinetic and Pharmacodynamic Modeling (Non-Human In Vivo Studies)

The application of this compound in pre-clinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling is essential for understanding the disposition and pharmacological effects of Cinacalcet in living organisms. These non-human in vivo studies provide foundational data for predicting the drug's behavior in humans.

Tracer Studies in Animal Models for Absorption, Distribution, Metabolism, Excretion (ADME)

While specific ADME studies utilizing this compound as a tracer are not extensively detailed in publicly available literature, the principles of its use are well-established in pharmaceutical research. In such studies, the deuterated compound would be administered to animal models, such as rats, to trace the parent drug's journey through the body. The stability of the carbon-deuterium bond allows for the differentiation of the administered drug from its metabolites, a critical aspect of ADME profiling.

The primary application of this compound in this context is as a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This technique is fundamental to accurately quantify Cinacalcet concentrations in biological matrices like plasma and tissues. The deuterated standard co-elutes with the non-deuterated analyte but is distinguishable by its higher mass, enabling precise quantification by correcting for variations in sample preparation and instrument response.

Table 1: Illustrative Pharmacokinetic Parameters of Cinacalcet in Pre-clinical Animal Models

ParameterValue (in Rats)Description
Time to Peak Plasma Concentration (Tmax) 2-6 hoursThe time it takes for the drug to reach its highest concentration in the blood plasma.
Terminal Half-life (t½) 30-40 hoursThe time required for the concentration of the drug in the body to be reduced by half.
Bioavailability ~20-25%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Volume of Distribution (Vd) ~1000 LA theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.

This table represents typical pharmacokinetic parameters for the non-deuterated Cinacalcet, which would be accurately measured using this compound as an internal standard.

Investigation of Deuterium Isotope Effects on Pharmacokinetics

The substitution of hydrogen with deuterium can alter the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. Cinacalcet is primarily metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A2. nih.gov

Reduced Rate of Metabolism: Slower enzymatic cleavage of the C-D bond compared to the C-H bond could decrease the rate of metabolic breakdown.

Increased Half-life: A slower metabolism would result in the drug remaining in the body for a longer period.

Enhanced Bioavailability: Reduced first-pass metabolism in the liver could lead to a higher proportion of the drug reaching systemic circulation.

These potential effects would be a key area of investigation in pre-clinical studies to determine if a deuterated version of Cinacalcet could offer therapeutic advantages.

Mechanistic Studies at the Molecular and Cellular Level

This compound is also instrumental in elucidating the molecular and cellular mechanisms of Cinacalcet's action, particularly its interaction with the calcium-sensing receptor (CaSR).

Ligand Binding Assays and Receptor Interactions (Non-Clinical)

Cinacalcet is an allosteric modulator of the CaSR, meaning it binds to a site on the receptor that is different from the primary (orthosteric) binding site for calcium. nih.gov This binding increases the receptor's sensitivity to extracellular calcium. In non-clinical ligand binding assays, this compound can be used to study these interactions with high precision.

Although specific binding affinity data for the deuterated compound is not widely published, it would be expected to have a similar binding affinity to the non-deuterated form, as the deuterium substitution is unlikely to significantly alter the molecular shape and electrostatic interactions that govern receptor binding. In these assays, the deuterated compound could be used as a competitor to the radiolabeled non-deuterated ligand to determine the binding affinity of other test compounds for the CaSR.

Investigation of Calciomimetic Activity In Vitro Using Deuterated Probes

The calciomimetic activity of Cinacalcet, its ability to mimic the effect of calcium on the CaSR, can be investigated in vitro using cell-based assays. In these experiments, cells expressing the CaSR are exposed to the compound, and the downstream signaling events, such as changes in intracellular calcium concentration or inhibition of parathyroid hormone (PTH) secretion, are measured.

While direct studies on the in vitro calciomimetic activity of this compound are not prevalent in the literature, it is anticipated that its activity would be comparable to that of non-deuterated Cinacalcet. The use of the deuterated probe in such assays would primarily be to ensure accurate quantification of the compound's concentration in the experimental system, thereby leading to more reliable dose-response curves and potency measurements.

Advancements in Drug Discovery and Development Methodologies

High-Throughput Screening Techniques Utilizing Labeled Compounds

High-throughput screening (HTS) allows for the rapid assessment of large compound libraries to identify potential drug candidates that interact with a specific biological target. While this compound is not directly used as a screening agent, its role is critical in the analytical validation of potential hits that emerge from HTS campaigns targeting the calcium-sensing receptor (CaSR), a G protein-coupled receptor (GPCR).

The primary application of this compound in the context of HTS is to serve as an internal standard for the accurate quantification of (R)-Cinacalcet in subsequent confirmatory and mechanistic assays. wuxiapptec.comdocumentsdelivered.com After an initial screen identifies compounds that modulate CaSR activity, these "hits" undergo further characterization. This often involves competitive binding assays or functional assays where the concentration of the unlabeled drug needs to be precisely determined.

In these follow-up studies, this compound is added at a known concentration to the experimental samples. Its near-identical physicochemical properties to the unlabeled Cinacalcet ensure that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its slightly higher mass due to the three deuterium atoms allows it to be distinguished by the mass spectrometer. wuxiapptec.comdocumentsdelivered.com This co-analysis enables the correction for any variability or loss of analyte during the analytical process, thereby ensuring the accuracy of the quantification of the active compound.

Table 1: Representative Performance of an LC-MS/MS Method for Cinacalcet Quantification Using this compound as an Internal Standard

ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)95.18% - 102.49%
Precision (% CV)< 15%
Lower Limit of Quantification (LLOQ)0.1 ng/mL

This table presents typical performance characteristics of a validated LC-MS/MS method for the quantification of Cinacalcet in human plasma, utilizing (R)-Cinacalcet-D3 as an internal standard. wuxiapptec.comnih.gov

Application in Early-Stage Compound Profiling

Early-stage compound profiling involves a series of in vitro and in vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Accurate quantification of the compound is fundamental to these studies, and this compound is instrumental in this process for Cinacalcet.

One of the key assays in early profiling is the metabolic stability assay. wuxiapptec.comsrce.hrnih.gov These assays, often conducted using liver microsomes or hepatocytes, determine the rate at which a compound is metabolized. srce.hrnih.gov By incubating Cinacalcet with these enzyme preparations and quantifying its disappearance over time, researchers can predict its metabolic clearance in vivo. The inclusion of this compound as an internal standard in the LC-MS/MS analysis of the incubation samples is crucial for obtaining reliable data on the rate of metabolism. wuxiapptec.com

Furthermore, in pharmacokinetic (PK) studies, which are a cornerstone of early compound profiling, the concentration of a drug is measured in biological fluids (e.g., plasma, urine) over time following administration. The precise measurement of Cinacalcet concentrations in these studies is paramount for determining key PK parameters such as half-life, volume of distribution, and clearance. The use of this compound as an internal standard in the bioanalytical method ensures the high specificity, precision, and accuracy required for these critical assessments. documentsdelivered.comnih.gov

Table 2: Research Findings on the Utility of Deuterated Cinacalcet as an Internal Standard

Study TypeMatrixAnalytical MethodKey FindingReference
Method Development & ValidationHuman PlasmaLC-MS/MS(R)-Cinacalcet-D3 enables accurate and precise quantification of Cinacalcet with a low limit of quantification. nih.gov
Method Development & ValidationHuman PlasmaLC-MS/MSUse of a stable isotope-labeled internal standard like Cinacalcet-D3 is essential for a robust and reliable bioanalytical method. wuxiapptec.com
Method Development & ValidationHuman PlasmaLC-MS/MSOne-step protein precipitation with (R)-Cinacalcet-D3 as an internal standard provides a rapid and economical method for plasma concentration determination. documentsdelivered.com

The consistent findings across multiple studies underscore the indispensable role of this compound in generating the high-quality data necessary for informed decision-making during the preclinical phase of drug development. Its application ensures that the ADME and pharmacokinetic profiles of Cinacalcet are accurately characterized, which is fundamental for its progression through the development pipeline.

Future Directions and Emerging Research Opportunities

Novel Synthetic Routes for Deuterated Chiral Compounds

The synthesis of enantiomerically pure, selectively deuterated molecules such as (R)-Cinacalcet-D3 Hydrochloride presents a formidable challenge that drives innovation in synthetic organic chemistry. Future progress in this area is anticipated to focus on developing more efficient, selective, and scalable methods.

Two primary strategies have traditionally been employed: de novo synthesis using deuterated starting materials, and late-stage isotopic exchange on a pre-existing molecular scaffold. acs.org The latter can be achieved through methods like reductive deuteration or various hydrogen-deuterium (H-D) exchange reactions. acs.org For instance, the synthesis of the non-deuterated parent compound, (R)-Cinacalcet, has been achieved using chiral auxiliaries like (R)-tert-butanesulfinamide to establish the correct stereochemistry, a method that could be adapted for a deuterated version. beilstein-journals.orgnih.gov

Emerging research is focused on overcoming the limitations of current methods, such as the high cost of starting materials and the often incomplete levels of deuterium (B1214612) incorporation. nih.gov One promising direction is the development of novel catalytic systems. For example, metal-catalyzed and weak-acid/base-catalyzed H-D exchange reactions using D₂O as an inexpensive deuterium source are areas of active investigation. The challenge lies in achieving high positional selectivity (regioselectivity) and stereoselectivity.

A particularly innovative approach involves the use of ynamides and the derived keteniminium ions to create a wide range of selectively deuterated amines. nih.gov This method offers a divergent pathway where, by choosing the appropriate deuterated reagents, various isotopologues can be prepared with high levels of deuterium incorporation and functional group tolerance. nih.gov Furthermore, the concept of Deuterium-Enabled Chiral Switching (DECS) offers a novel use for deuterium, where it can stabilize an otherwise labile chiral center, allowing for the isolation of a single, beneficial enantiomer from a racemic mixture that would typically interconvert. acs.org These advanced synthetic strategies will be crucial for the efficient and precise construction of complex deuterated chiral molecules in the future.

Enhanced Analytical Techniques for Isotopic Purity and Localization

The development of deuterated pharmaceuticals necessitates parallel advancements in analytical chemistry to accurately determine their quality. For compounds like this compound, two critical quality attributes are isotopic purity (the percentage of molecules containing the desired number of deuterium atoms) and the precise location of those atoms within the molecule. bvsalud.org Routine analytical methods are often insufficient for the challenging task of separating and quantifying mixtures of isotopologues (same molecular formula, different number of isotopic substitutions) and isotopomers (same number of isotopic substitutions, different locations). bvsalud.org

Currently, a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is a common strategy. rsc.org HRMS can determine the isotopic enrichment by analyzing the relative abundance of H/D isotopolog ions, while NMR can confirm the location of the deuterium atoms. rsc.orgnih.gov However, these techniques have limitations, especially when analyzing complex mixtures. nih.gov

Future research is focused on more powerful and precise analytical tools. One of the most promising emerging techniques is Molecular Rotational Resonance (MRR) spectroscopy. nih.gov MRR provides an exceptionally clear view of the molecular structure in the gas phase, allowing for the unambiguous identification and quantification of different isotopologues and isotopomers in a mixture, something that is challenging for both MS and NMR. nih.gov This technique can identify isotopic impurities present at levels as low as 0.3%. nih.gov

Another area of development is in Hydrogen/Deuterium Exchange Mass Spectrometry (H/DX-MS). While traditionally used to study protein conformation by monitoring the exchange of backbone amide hydrogens with deuterium in solution, the underlying principles of quenching the exchange reaction and localizing deuterium via proteolytic digestion and mass analysis are highly relevant. nih.govnih.gov Continued improvements in H/DX-MS, such as the use of acid-stable proteases and automated liquid handling, enhance the ability to pinpoint deuterium locations within complex molecules. nih.gov These advanced methods are vital for ensuring the quality and consistency of deuterated drugs and for understanding the precise structural origins of their modified properties. bvsalud.org

Expanding the Utility of Deuterated Probes in Non-Clinical Research

Beyond their therapeutic potential, deuterated compounds are invaluable tools in non-clinical research, providing deep insights into biological and chemical processes. The specific labeling in molecules like this compound makes them ideal probes for a variety of scientific investigations.

A primary application is in the study of drug metabolism and pharmacokinetics. researchgate.net By following the metabolic fate of a deuterated compound, researchers can identify which parts of a molecule are most susceptible to enzymatic degradation (so-called "soft spots"). nih.gov This knowledge is critical in the early stages of drug discovery for designing new chemical entities with improved metabolic stability. uniupo.it Deuterium substitution can also be used to intentionally slow down metabolic processes, allowing for a more detailed investigation of transient metabolites and their potential effects. clearsynthdiscovery.com

Deuterated compounds also serve as powerful probes for elucidating reaction mechanisms, both enzymatic and synthetic. researchgate.netnih.gov The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, provides detailed information about the rate-limiting step of a reaction. A significant KIE suggests that the carbon-hydrogen bond at the deuterated position is being broken in the slowest step of the reaction. dtic.mil This information is fundamental to understanding how enzymes function and for optimizing chemical syntheses.

Furthermore, deuterated standards are essential for quantitative analysis using mass spectrometry. rsc.orgmdpi.com A deuterated version of an analyte, like this compound, can be used as an internal standard in clinical and preclinical studies. Because it is chemically identical to the non-deuterated analyte but has a different mass, it can be added to a biological sample at a known concentration to enable precise quantification of the drug, correcting for any loss during sample preparation and analysis. rsc.org

Computational Chemistry Approaches for Predicting Deuterium Effects

Computational chemistry is becoming an indispensable tool in the development of deuterated drugs, offering the ability to predict and rationalize the consequences of isotopic substitution before a molecule is ever synthesized. These in silico methods provide a theoretical framework for understanding the deuterium kinetic isotope effect (KIE), a cornerstone of deuteration chemistry. youtube.com

Quantum chemistry methods and variational transition state theory are employed to model chemical reactions at the molecular level. nih.gov By calculating the vibrational frequencies of both the normal (protiated) and deuterated molecules in their ground states and, crucially, at the transition state of a reaction, chemists can predict the magnitude of the KIE. youtube.comresearchgate.net These predictions can be remarkably accurate and serve to validate proposed reaction mechanisms. If the computationally predicted KIE matches the experimentally measured value, it provides strong evidence that the modeled transition state structure is correct. youtube.com

This predictive power is particularly valuable in drug design. Computational models can screen various potential deuteration sites on a drug molecule and forecast the impact on its metabolic rate. This allows medicinal chemists to prioritize the most promising candidates for synthesis, saving significant time and resources. For example, by modeling the interaction of a drug with a metabolic enzyme like a cytochrome P450, researchers can identify the C-H bonds most likely to be oxidized and predict how much deuteration at those sites will slow the reaction.

Q & A

How should pharmacokinetic studies involving (R)-Cinacalcet-D3 Hydrochloride be designed to account for deuterium isotope effects?

Methodological Answer:
Pharmacokinetic studies should incorporate deuterated analogs like this compound as internal standards to control for matrix effects and ionization variability in LC-MS/MS workflows. Experimental designs must include:

  • Dose calibration curves using deuterated vs. non-deuterated standards to quantify isotopic interference .
  • Metabolic stability assays in hepatocyte models to assess deuterium’s impact on CYP450-mediated clearance pathways .
  • Cross-validation with non-deuterated Cinacalcet hydrochloride to confirm assay specificity .

What analytical validation methods are critical for quantifying this compound in biological matrices?

Methodological Answer:
Validation should follow USP guidelines for specificity, linearity, accuracy, and precision :

  • Chromatographic resolution: Use C18 columns with mobile phases optimized for separating (R)-enantiomers from racemic mixtures (e.g., 0.1% formic acid in acetonitrile/water) .
  • System suitability testing: Ensure resolution ≥1.5 between (R)-Cinacalcet-D3 and related impurities (e.g., 1-aminol derivatives) .
  • Limit of quantification (LOQ): Validate at ≤1 ng/mL using MRM transitions (e.g., m/z 358→155 for D3-labeled form) .

What challenges arise in synthesizing enantiomerically pure this compound?

Methodological Answer:
Key challenges include:

  • Isotopic scrambling: Minimize deuterium loss during HCl salt formation by using low-temperature crystallization .
  • Enantiomeric purity: Chiral HPLC (e.g., Chiralpak IA column) confirms >98% (R)-enantiomer retention, avoiding racemization during synthesis .
  • Impurity profiling: Monitor for residual non-deuterated species (e.g., via high-resolution MS) and related compounds like Cinacalcet N-Oxide .

How does this compound provide mechanistic insights into calcium-sensing receptor (CaSR) modulation?

Methodological Answer:
Use deuterated analogs to study allosteric binding kinetics:

  • Radioligand displacement assays: Compare (R)-Cinacalcet-D3’s IC50 against non-deuterated forms to quantify deuterium’s steric effects on CaSR affinity .
  • Molecular dynamics simulations: Model deuterium’s impact on hydrogen bonding with CaSR residues (e.g., Glu837, Arg680) .
  • Functional assays: Measure intracellular Ca²+ flux in HEK293 cells expressing CaSR to validate agonist potency .

What methodologies assess the impact of stereochemistry on this compound’s pharmacological activity?

Methodological Answer:

  • Enantioselective synthesis: Compare (R)- and (S)-enantiomers using asymmetric hydrogenation with Ru-BINAP catalysts .
  • In vitro potency assays: Measure cAMP inhibition in parathyroid cells to confirm (R)-enantiomer’s superior CaSR activation .
  • X-ray crystallography: Resolve binding conformations of (R)-Cinacalcet-D3 in CaSR’s Venus flytrap domain .

How can researchers resolve contradictions in preclinical data on this compound’s metabolic stability?

Methodological Answer:
Address discrepancies via:

  • Cross-species comparisons: Test metabolic half-life in human vs. rodent microsomes to identify species-specific CYP450 interactions .
  • Deuterium isotope effect (DIE) analysis: Calculate kH/kD ratios for oxidative metabolites (e.g., N-dealkylation) to isolate isotopic contributions .
  • Reproducibility protocols: Standardize incubation conditions (e.g., NADPH concentration, temperature) across labs .

What chromatographic parameters optimize the separation of this compound from its degradants?

Methodological Answer:

  • Column selection: Use ACE C18-AR (150 × 4.6 mm, 3 µm) for baseline separation of degradants like Cinacalcet-related compound D .
  • Gradient elution: 20–80% acetonitrile in 0.1% trifluoroacetic acid over 15 minutes at 1 mL/min .
  • Detection: UV at 220 nm and MS/MS for confirmatory quantification .

How do comparative studies using this compound and non-deuterated analogs inform formulation development?

Methodological Answer:

  • Bioavailability studies: Compare AUC0–24h in rat models to assess deuterium’s impact on absorption .
  • Stability testing: Accelerated degradation studies (40°C/75% RH) quantify deuterium’s protective effect against hydrolysis .
  • Excipient compatibility: Screen with deuterated analogs to identify interactions affecting shelf life .

What experimental approaches quantify deuterium isotope effects in this compound’s metabolic pathways?

Methodological Answer:

  • Kinetic isotope effect (KIE) assays: Measure Vmax and Km for CYP3A4-mediated N-oxidation using deuterated vs. protiated substrates .
  • Isotope ratio MS: Quantify D/H ratios in excreted metabolites to track deuterium retention .
  • In silico modeling: Predict DIE using quantum mechanical/molecular mechanical (QM/MM) simulations .

How should ethical and methodological rigor be ensured in studies involving this compound?

Methodological Answer:

  • FINER criteria: Ensure studies are Feasible, Interesting, Novel, Ethical, and Relevant via peer-reviewed protocols .
  • Data transparency: Publish raw chromatograms, mass spectra, and synthetic routes in supplementary materials .
  • Reproducibility: Adhere to USP guidelines for reference standards and system suitability testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.